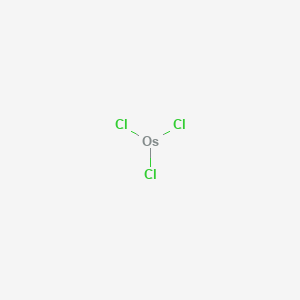

Osmium(III) chloride

Description

Significance of Osmium(III) in Transition Metal Chemistry

Transition metals are characterized by their ability to form stable complexes, exhibit variable oxidation states, and create colored compounds, properties that are well-represented by osmium. americanelements.com Osmium, a member of the platinum group metals, is the densest naturally occurring element and is known for its hardness and high melting point. nih.gov It can exhibit a wide range of oxidation states, from -2 to +8. americanelements.com

The osmium(III) state is a d⁵ ion and is significant for several reasons. Complexes in this oxidation state are often paramagnetic and form the basis for studying the magnetic properties of heavy transition metal compounds. americanelements.com Research into complexes like osmium(III) acetylacetonate (B107027), for instance, provides benchmark data on the magnetic behavior of 5d metal ions, an area that remains underexplored. fishersci.se Furthermore, the stability of the Os(III) oxidation state allows for the creation of a diverse range of kinetically inert coordination compounds, which is a key feature of second and third-row transition metals. nih.gov The strength of the metal-ligand bonds in osmium(III) complexes contributes to their stability, making them suitable for various chemical investigations and applications.

Evolution of Research on Osmium(III) Coordination Compounds

While the element osmium was discovered in the early 19th century, the comprehensive study of its coordination chemistry, particularly organometallic and cyclometalated compounds, began to flourish primarily after the year 2000. nih.govamericanelements.com Historically, the high cost and rarity of osmium precursors like OsCl₃ hindered extensive research compared to its lighter congener, ruthenium. nih.gov

In recent years, research has increasingly focused on leveraging osmium(III) chloride and its hydrate (B1144303) as starting materials for novel coordination compounds. Scientists have synthesized and characterized a variety of Os(III) complexes with specialized ligands, including:

Pincer Ligands: POP-type pincer ligands have been reacted with OsCl₃·3H₂O to create stable osmium(III) complexes in high yields, demonstrating a straightforward synthetic route to these potentially catalytic compounds.

Nitrones: New series of Os(III) complexes have been synthesized by reacting OsCl₃ with substituted nitrones, resulting in octahedral complexes with potential applications stemming from their electronic properties.

Azoles: Osmium(III) complexes with azole ligands, analogous to the ruthenium-based anticancer compound NAMI-A, have been prepared from Os(III) starting materials and show surprising kinetic stability and antiproliferative activity in vitro.

This evolution in research highlights a growing interest in the unique properties of osmium(III) complexes. Modern studies often involve detailed characterization through methods like X-ray crystallography, spectroscopy, and electrochemical analysis to understand the structure-property relationships of these compounds, paving the way for their potential use in catalysis and medicinal chemistry. wikidata.orgfishersci.senih.gov

Table 2: Summary of Recent Research on Osmium(III) Coordination Compounds

| Research Focus | Precursor | Ligand Type | Key Findings | Reference(s) |

|---|---|---|---|---|

| Synthesis of Pincer Complexes | OsCl₃·3H₂O | POP Pincer | High-yield synthesis of stable Os(III) pincer complexes. | fishersci.se |

| Anticancer Analogues | Os(III) complex | Azoles (Indazole, Pyrazole) | Created kinetically stable Os(III) NAMI-A analogues with antiproliferative activity. | nih.gov |

| Magnetic Properties | [Os(acac)₃] | Acetylacetonate | Characterized the magnetic and structural properties of a benchmark 5d metal complex. | fishersci.se |

| Synthesis with Nitrones | OsCl₃ | Substituted Nitrones | Synthesized and characterized new non-electrolytic, octahedral Os(III) complexes. | wikidata.org |

Structure

2D Structure

Properties

IUPAC Name |

trichloroosmium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Os/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAIHPMFLFVHDIN-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Os](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

OsCl3, Cl3Os | |

| Record name | Osmium(III) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/w/index.php?title=Osmium(III)_chloride&action=edit&redlink=1 | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3065457 | |

| Record name | Osmium chloride (OsCl3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13444-93-4 | |

| Record name | Osmium trichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13444-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Osmium chloride (OsCl3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013444934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Osmium chloride (OsCl3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Osmium chloride (OsCl3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Osmium trichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.247 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of Osmium Iii Chloride

Preparation Routes to Anhydrous Osmium(III) Chloride

Anhydrous this compound (OsCl₃) is a black-brown crystalline solid that serves as a crucial starting material for various osmium compounds. wikipedia.org Its synthesis is primarily achieved through two main pathways: the thermal decomposition of higher osmium chlorides and the direct chlorination of osmium metal.

Thermal Decomposition Pathways of Higher Osmium Chlorides

One common laboratory and industrial method for producing this compound involves the thermal decomposition of osmium(IV) chloride (OsCl₄). wikipedia.orgsmolecule.com When heated, osmium(IV) chloride breaks down to yield this compound and chlorine gas. wikipedia.org

Reaction: 2 OsCl₄ → 2 OsCl₃ + Cl₂

This process is typically conducted by heating OsCl₄ above 250°C in an inert atmosphere to prevent oxidation or unwanted side reactions. This method is valued for its ability to produce a high-purity product, as the precursor, OsCl₄, is commercially available in high purity. Yields for this reaction can exceed 85% under optimized conditions. The liberated chlorine gas can potentially be recycled, which adds to the method's efficiency.

Direct Chlorination Approaches

The most direct synthesis route involves the reaction of elemental osmium with chlorine gas at elevated temperatures. wikipedia.orgsmolecule.com Finely divided osmium metal powder is heated in a controlled stream of chlorine gas to produce anhydrous this compound.

Reaction: 2 Os + 3 Cl₂ → 2 OsCl₃

This reaction is generally carried out at temperatures between 300°C and 400°C. A significant challenge in this approach is preventing over-chlorination, which can lead to the formation of osmium(IV) chloride (OsCl₄). wikipedia.org Due to the high melting point of osmium metal (3033°C), specialized high-temperature reactors are required. Despite these challenges, direct chlorination is often favored for large-scale production due to the lower cost of osmium metal compared to osmium(IV) chloride.

Table 1: Comparison of Anhydrous OsCl₃ Synthesis Routes

| Feature | Thermal Decomposition | Direct Chlorination |

|---|---|---|

| Precursor | Osmium(IV) chloride (OsCl₄) | Osmium metal (Os) |

| Reaction | 2 OsCl₄ → 2 OsCl₃ + Cl₂ | 2 Os + 3 Cl₂ → 2 OsCl₃ |

| Temperature | > 250°C | 300–400°C |

| Advantages | High purity of product | Lower raw material cost |

| Challenges | Higher cost of precursor | Potential for over-chlorination |

Synthesis of Hydrated this compound

Hydrated this compound, most commonly found as the trihydrate (OsCl₃·3H₂O), is a dark green, water-soluble crystalline solid. wikipedia.orgsmolecule.com Its solubility in water makes it a more convenient precursor for many solution-based syntheses compared to its anhydrous counterpart. samaterials.comamericanelements.com

Routes to this compound Hydrates (e.g., OsCl₃·xH₂O)

The most straightforward method for preparing hydrated this compound is by dissolving the anhydrous form in water. smolecule.com The anhydrous black-brown OsCl₃ solid is quenched in deionized water, and upon crystallization, it forms dark green crystals of the hydrate (B1144303).

An alternative route involves the reduction of higher oxidation state osmium compounds in a hydrochloric acid medium. For instance, OsCl₃·xH₂O can be produced by the hydrolysis of osmium tetroxide (OsO₄) in hydrochloric acid. smolecule.com Another method involves the reduction of osmium(VI) or osmium(IV) compounds in the presence of hydrochloric acid. smolecule.com Commercially available this compound hydrate is often used as a starting material for synthesizing a wide range of osmium complexes, including organometallic catalysts. researchgate.netsigmaaldrich.comchemdad.com

Precursors for this compound Complexation

While this compound itself is a primary precursor, other osmium compounds, particularly osmium tetroxide, serve as versatile starting points for generating Os(III) complexes.

Utilization of Osmium Tetroxide in Complex Synthesis

Osmium tetroxide (OsO₄) is a highly volatile and reactive compound that serves as a common entry point into osmium chemistry. wikipedia.org Although it is an osmium(VIII) compound, it can be readily reduced to lower oxidation states, including osmium(III), in the presence of appropriate reagents.

For example, the synthesis of the coordination complex chloropentaamminethis compound, [Os(NH₃)₅Cl]Cl₂, typically starts from osmium tetroxide, which is reacted with ammonia (B1221849) and a reducing agent. ontosight.ai Similarly, osmium tetroxide can be dissolved in hydrochloric acid to produce the hexachloroosmate(IV) anion, [OsCl₆]²⁻, which can be isolated or further reacted to form other osmium complexes. wikipedia.orgwikipedia.org

OsO₄ can also be a precursor to OsCl₄, a direct precursor to OsCl₃. The reduction of osmium tetroxide with thionyl chloride (SOCl₂) yields a brown, cubic polymorph of osmium(IV) chloride. wikipedia.org

Reaction: OsO₄ + 4 SOCl₂ → OsCl₄ + 2 Cl₂ + 4 SO₂

This highlights the central role of OsO₄ in accessing various osmium chloride oxidation states. Furthermore, in catalytic processes like asymmetric dihydroxylation, this compound hydrate can be used as the catalyst precursor, which is then oxidized in situ to the active osmium(VIII) species. wikipedia.org This cyclical relationship underscores the interconnected precursor chemistry of osmium compounds.

Role of Ammonium (B1175870) Hexachloroosmate in Precursor Chemistry

Ammonium hexachloroosmate(IV), with the chemical formula (NH₄)₂[OsCl₆], is a significant and versatile starting material in the synthesis of various osmium compounds, including serving as a precursor in the eventual formation of this compound. acs.orgacharyaaagencies.in This dark red crystalline solid is an osmium(IV) complex and its utility in osmium chemistry is well-established. wikipedia.orgresearchgate.net While not typically converting directly to this compound in a single step, its decomposition is a critical stage that leads to osmium chloride intermediates.

The primary route through which ammonium hexachloroosmate acts as a precursor involves its thermal decomposition. When subjected to heat, particularly in a reducing atmosphere, ammonium hexachloroosmate undergoes a complex decomposition process. researchgate.net Research involving in situ studies with X-ray absorption spectroscopy has revealed that this thermal decomposition is more intricate than a simple, one-step reaction. researchgate.net

Detailed research findings indicate that the thermal decomposition of ammonium hexachloroosmate can lead to the formation of an amorphous intermediate, postulated to have a polymeric structure with the formula {OsCl₄}ₓ. researchgate.net This osmium(IV) chloride species is a key intermediate that can, in turn, be a precursor to this compound. The production of this compound is subsequently achieved through the thermal decomposition of Osmium(IV) chloride. chemicalbook.com

The synthesis of ammonium hexachloroosmate itself can be achieved by reacting osmium tetroxide with a reducing agent like iron(II) chloride in an acidic medium containing ammonium ions. wikipedia.org A modified procedure involves the use of potassium osmate and iron(II) chloride in concentrated hydrochloric acid, followed by the addition of ammonium chloride to precipitate the ammonium hexachloroosmate salt. iieng.org

Properties of Ammonium Hexachloroosmate(IV)

| Property | Value |

| Chemical Formula | (NH₄)₂[OsCl₆] |

| Molar Mass | 439.01 g/mol |

| Appearance | Dark red to almost black powder/crystals |

| Density | 2.93 g/cm³ at 25 °C |

| Melting Point | 170 °C (sublimes) |

| Solubility in water | Poorly soluble |

Structural Elucidation and Advanced Spectroscopic Characterization of Osmium Iii Chloride Complexes

Crystallographic Analysis of Osmium(III) Chloride Coordination Compounds

X-ray diffraction has been successfully employed to characterize a range of Os(III) chloride complexes, revealing intricate structural details. For instance, studies on thiolate complexes of osmium(III) have provided precise geometric data. In the complex [Os(SC6F5)2(O2CPh)(PMe2Ph)2], crystallographic analysis confirmed an octahedral structure with the two thiolate ligands in a trans configuration and the phosphine (B1218219) ligands in a cis arrangement. rsc.org The structure is completed by a chelating benzoate (B1203000) ligand. rsc.org

Further examples include the characterization of pyridine (B92270) derivatives. The cis- and trans-isomers of the [OsCl4(Py)2]⁻ anion have both been crystallographically characterized, providing a clear illustration of geometric isomerism in these octahedral systems. researchgate.net The study of mixed chalcogen chloride complexes also highlights the utility of X-ray diffraction. In Os4S11SeCl8, the coordination polyhedron around the osmium atoms is identified as a distorted octahedron, Os[S(S,Se)₂Cl₃]. aip.org

Interactive Table: Selected Bond Parameters from X-ray Crystallographic Studies of Osmium Complexes.

| Complex | Os-Ligand Bond | Bond Length (Å) | Reference |

|---|---|---|---|

| [Os(SC6F5)2(O2CPh)(PMe2Ph)2] | Os-S | ~2.41 | rsc.org |

| [Os(SC6F5)2(O2CPh)(PMe2Ph)2] | Os-P | ~2.33 | rsc.org |

| Os4S11SeCl8 | Os-Os | 2.708 | aip.org |

| Os4S11SeCl8 | Os-Cl (bridging) | 2.469 - 2.541 | aip.org |

Note: The table presents generalized or specific values from the cited literature to illustrate the data obtained from X-ray crystallography.

The predominant geometry for six-coordinate this compound complexes is octahedral. This arrangement is consistently observed across complexes with a wide variety of ligands. A classic example is the chloropentaammineosmium(III) cation, [Os(NH3)5Cl]²⁺, where the central osmium(III) ion is coordinated to five ammonia (B1221849) ligands and one chloride ligand in a well-defined octahedral geometry. cdnsciencepub.com

Further evidence for this coordination preference comes from studies on newly synthesized complexes. For example, a series of Os(III) complexes with substituted nitrone ligands were determined to have a "most probable octahedral geometry" based on spectral and physical measurements. acs.orgaip.org In these [OsL(Cl)2(H2O)2] type complexes, the nitrone ligand acts as a bidentate donor, with two chloride ions and two water molecules completing the coordination sphere. acs.orgaip.org The study of osmium(III) halide complexes with benzeneseleninato ligands also points towards octahedral structures, often in polymeric forms with bridging halide atoms. publish.csiro.au The consistent finding of this geometry underscores its stability for the Os(III) ion.

Vibrational Spectroscopy of this compound Complexes

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the bonding within coordination compounds. uni-siegen.de By analyzing the vibrational modes of the molecule, information about the strength and nature of the metal-ligand bonds can be inferred.

Infrared (IR) spectroscopy is particularly useful for identifying the characteristic stretching frequencies of ligands coordinated to the osmium center. In studies of halogenoammine complexes of osmium(III), such as [Os(NH3)5X]X2 and cis-[Os(NH3)4X2]X (where X = Cl, Br, I), characteristic osmium-nitrogen stretching vibrations, ν(Os-NH₃), are assigned to bands in the 446-504 cm⁻¹ region. cdnsciencepub.com The osmium-halogen stretching modes are found at lower frequencies, with the ν(Os-Cl) band observed at 318 cm⁻¹ in [Os(NH3)5Cl]Cl2. cdnsciencepub.com

In other complexes, such as those involving oxygen-donor ligands like nitrones, new bands not present in the free ligand appear in the low-frequency region of the IR spectrum. For a series of nitrone complexes, these new bands, located in the 435-588 cm⁻¹ range, were attributed to the ν(Os-O) stretching vibration. acs.org The Os-Cl bond is generally expected to appear in the 200-300 cm⁻¹ region. acs.org

Raman spectroscopy provides complementary information to IR spectroscopy, as it detects vibrations based on changes in polarizability. uni-siegen.de It is particularly effective for studying symmetric vibrations and vibrations involving heavy atoms, making it well-suited for the analysis of Os-Cl bonds in symmetric environments. While detailed Raman studies on simple Os(III) chloride complexes are not abundant, the technique's utility is well-demonstrated in related osmium systems.

For example, solid-state Raman spectroscopy has been used to probe the characteristic vibrational frequencies of osmium(II) nitrosyl complexes. rsc.org In that work, DFT calculations were used to reliably assign the three key vibrations: ν(NO), ν(Os-NO), and δ(OsNO). rsc.org This approach highlights how Raman spectroscopy, often coupled with theoretical calculations, can be used to achieve detailed assignments of the vibrational modes in complex osmium compounds. The technique has also been applied to study the metal-metal and metal-ligand vibrations in osmium carbonyl cluster complexes. rsc.org

Electronic Spectroscopy and Ligand Field Theory in Osmium(III) Systems

Electronic spectroscopy (UV-Visible absorption spectroscopy) probes the electronic transitions within a molecule. For transition metal complexes like those of osmium(III), the observed spectra are typically dominated by d-d transitions and charge-transfer bands. Ligand Field Theory (LFT) provides the theoretical framework for interpreting these spectra, offering insights into the electronic structure, d-orbital splitting, and the nature of metal-ligand bonding. researchgate.net

Osmium(III) is a low-spin d⁵ ion, meaning it has one unpaired electron in its t₂g orbitals in an octahedral field. The electronic spectra of Os(III) halide complexes have been quantitatively analyzed using crystal-field theory. publish.csiro.au In a study of osmium(III) benzeneseleninato complexes, the ligand field splitting parameter (Dq) was found to decrease as oxygen-donor ligands were replaced by chloro- and bromo-ligands, consistent with the spectrochemical series. publish.csiro.au The nephelauxetic parameter derived from these spectra indicated an appreciable degree of metal-ligand covalency. publish.csiro.au

In the electronic spectra of osmium(III) ammine complexes, intense absorptions are identified as ligand-to-metal charge-transfer (LMCT) bands, while weaker bands at higher energy are assigned to ligand field (d-d) transitions. cdnsciencepub.com However, a definitive assignment of these d-d bands can be challenging due to the large number of possible excited states for a low-spin d⁵ system. cdnsciencepub.com In some nitrone complexes, intense bands observed in the 270-319 nm range were assigned to charge transfer from the ligand to the osmium(III) ion. acs.org The application of Electron Paramagnetic Resonance (EPR) spectroscopy, combined with LFT, is also a crucial tool for understanding the electronic structure of these paramagnetic d⁵ complexes. researchgate.netscielo.br

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy is a important tool for probing the electronic structure of this compound complexes. The spectra of these complexes are characterized by various absorption bands that arise from electronic transitions between different energy levels within the complex.

In a study of osmium(III) complexes with substituted nitrones, intense bands observed in the range of 270-319 nm were attributed to charge transfer absorptions between the ligands and the osmium(III) ion. epstem.net For cis-Tetrachlorido-bis(indazole)osmium(IV) and its osmium(III) analogues, the UV-vis spectra revealed multiple absorption bands. For instance, in acetone, the osmium(IV) complex showed peaks at 371, 406, 582, and 729 nm. nih.gov Its osmium(III) counterpart in acetonitrile (B52724) exhibited absorptions at 228, 268, 364, 405, 510 (shoulder), 613, and 726 nm. nih.gov These transitions provide valuable information about the electronic environment of the central osmium ion.

The electronic spectra of osmium(III) halide complexes with benzeneseleninato ligands have been quantitatively analyzed using crystal-field theory. publish.csiro.au The positions of the principal absorption peaks are influenced by the nature of the ligands, with Dq values decreasing as oxygen-donating ligands are replaced by chlorine and bromine. publish.csiro.au This indicates a change in the ligand field strength around the Os(III) ion.

Ligand-to-Metal and Metal-to-Ligand Charge Transfer Bands

Charge transfer (CT) transitions are a prominent feature in the electronic spectra of this compound complexes and are generally much more intense than the weaker d-d transitions. libretexts.org These transitions involve the movement of an electron between molecular orbitals that are primarily centered on the ligand and those centered on the metal.

Ligand-to-Metal Charge Transfer (LMCT): In LMCT, an electron is excited from a ligand-based orbital to a metal-based orbital. libretexts.org This process is favored when the metal is in a high oxidation state and the ligands have available lone pairs of electrons. The energy of the LMCT band is dependent on the energy difference between the ligand and metal orbitals. For instance, in complexes of Ru(III) and Os(III) with substituted bipyridines, enhanced intensities of LMCT transitions have been observed. acs.org

Metal-to-Ligand Charge Transfer (MLCT): Conversely, MLCT involves the excitation of an electron from a metal-centered d-orbital to an empty ligand-based orbital, often a π* anti-bonding orbital. libretexts.org This type of transition is common for complexes with the metal in a low oxidation state and ligands that are π-acceptors. libretexts.orgacs.orgnih.gov Although more characteristic of Os(II), MLCT can still be a relevant feature in the broader study of osmium complexes. rsc.orgaip.orgacs.org The energy of MLCT transitions provides insight into the relative energies of the metal d-orbitals and the ligand π* orbitals. acs.orgnih.gov

The intense colors often associated with transition metal complexes can be due to these charge transfer bands. libretexts.org For example, the intense purple color of potassium permanganate (B83412) is a classic example of an LMCT transition. libretexts.org

Photoelectron Spectroscopy for Electronic Structure Analysis

Photoelectron spectroscopy (PES) is a powerful technique that measures the kinetic energies of electrons ejected from a sample when it is irradiated with high-energy monochromatic radiation. This provides direct information about the electronic structure and bonding in molecules and ions.

Recent advancements have utilized cryogenic photoelectron spectroscopy to investigate the electronic and geometric structures of undercoordinated osmium chloride anions, specifically OsCln⁻ (where n = 3, 4, 5). acs.orgacs.orgfigshare.com In these experiments, the anionic species are generated in the gas phase, often through collision-induced dissociation of a parent complex like OsCl₆²⁻, and then cooled to cryogenic temperatures before being interrogated by a laser. acs.orgacs.org This cooling process simplifies the resulting spectra by reducing vibrational hot bands, allowing for more precise measurements.

The photoelectron spectra of cryogenically cooled OsCln⁻ (n = 3–5) anions were obtained using 193 nm photons. acs.org The analysis of the frontier molecular orbitals and charge density differences from these studies indicates that the d-orbitals of the osmium atom play a primary role in the single-photon detachment processes. acs.orgfigshare.com

From the photoelectron spectra, two important energy values can be determined: the vertical detachment energy (VDE) and the adiabatic detachment energy (ADE). acs.orgaip.org

Vertical Detachment Energy (VDE): The VDE corresponds to the energy required to remove an electron from the anion without any change in the geometry of the molecule. It is typically measured at the maximum intensity of the lowest-energy peak in the photoelectron spectrum. acs.orgacs.org

Adiabatic Detachment Energy (ADE): The ADE is the energy difference between the ground state of the anion and the ground state of the resulting neutral molecule, including their respective zero-point energies. aip.org It is determined from the onset of the first band in the photoelectron spectrum. acs.org

For the OsCln⁻ series, the measured VDEs were 3.48 eV for n=3, 4.54 eV for n=4, and 4.81 eV for n=5. acs.orgacs.orgfigshare.com The corresponding ADEs were determined to be 3.27 eV for OsCl₃⁻, and the difference between the VDE and ADE was 0.21 eV for OsCl₃⁻ and OsCl₄⁻, and 0.13 eV for OsCl₅⁻. acs.org The increase in both VDE and ADE with an increasing number of chlorine atoms reflects the increasing stability of the anion. acs.org The difference between the VDE and ADE provides information about the structural changes that occur upon electron detachment. acs.org A larger difference suggests a more significant change in geometry between the anion and the neutral species. acs.org

Table 1: Experimental Vertical and Adiabatic Detachment Energies for OsCln⁻ (n = 3-5)

| Species | VDE (eV) | ADE (eV) | VDE - ADE (eV) |

|---|---|---|---|

| OsCl₃⁻ | 3.48 | 3.27 | 0.21 |

| OsCl₄⁻ | 4.54 | 4.33 | 0.21 |

| OsCl₅⁻ | 4.81 | 4.68 | 0.13 |

Data sourced from recent cryogenic photoelectron spectroscopy studies. acs.org

Magnetic Susceptibility Measurements of Osmium(III) Complexes

Magnetic susceptibility measurements are crucial for determining the number of unpaired electrons in a complex, which in turn provides insight into its electronic configuration and bonding.

Osmium(III) is a d⁵ ion. uwimona.edu.jm The ground state electronic configuration of the osmium atom is [Xe] 4f¹⁴ 5d⁶ 6s². chemicalaid.comlibretexts.org For Os(III), three electrons are removed, leading to the d⁵ configuration. In an octahedral ligand field, these five d-electrons can be arranged in two possible ways, depending on the magnitude of the ligand field splitting energy (Δo) relative to the spin-pairing energy (P).

Low-spin configuration: If Δo is large (strong-field ligands), the electrons will preferentially pair up in the lower energy t₂g orbitals before occupying the higher energy eg orbitals. This results in a t₂g⁵ configuration with one unpaired electron.

High-spin configuration: If Δo is small (weak-field ligands), the electrons will occupy all available d-orbitals singly before pairing up, leading to a t₂g³eg² configuration with five unpaired electrons.

The magnetic moment (μ) of a complex can be calculated using the spin-only formula: μ = √[n(n+2)], where n is the number of unpaired electrons. For a low-spin d⁵ complex (n=1), the expected spin-only magnetic moment is approximately 1.73 Bohr Magnetons (B.M.). For a high-spin d⁵ complex (n=5), the expected magnetic moment is approximately 5.92 B.M.

Experimental studies have confirmed these theoretical predictions. For instance, a series of osmium(III) complexes with substituted nitrones exhibited magnetic moments in the range of 1.54–1.99 B.M., which is consistent with a low-spin d⁵ configuration in an octahedral geometry. epstem.net Similarly, osmium(III) halide complexes with benzeneseleninato ligands also show magnetic moments in the expected range for low-spin d⁵ systems. publish.csiro.au The magnetic properties of various other ruthenium(III) and osmium(III) complexes have been compared with the theory of a ²T₂g ground state perturbed by an axial ligand field and spin-orbit coupling. rsc.org

Coordination Chemistry of Osmium Iii Chloride

Ligand Coordination and Complex Formation

The formation of osmium(III) complexes involves the coordination of various ligands to the osmium center, leading to compounds with different structural and reactive characteristics.

Reactions with Nitrogen-Donor Ligands (e.g., Amines, Nitrones, Pyridines, Triazoles)

Osmium(III) chloride readily reacts with a variety of nitrogen-donor ligands to form stable complexes.

Amines: Primary aliphatic amines with linear, branched, or functionalized chains can be transformed into secondary aliphatic amines in the presence of osmium catalysts. csic.es

Nitrones: New series of osmium(III) complexes have been synthesized through the direct reaction of this compound with substituted nitrones. epstem.netepstem.net In these reactions, the nitrone ligand often behaves as a bidentate, univalent ligand, coordinating to the osmium(III) ion through the oxygen atoms of both the hydroxyl and the nitrone groups. epstem.netepstem.net This coordination, along with the presence of chloride ions and water molecules, typically results in an octahedral geometry around the osmium ion. epstem.netepstem.net

Pyridines: this compound is an effective catalyst for alkane oxidation when combined with pyridine (B92270) and hydrogen peroxide. chemicalbook.comsamaterials.com The interaction with pyridine ligands can also lead to the formation of N-bonded complexes. acs.org

Triazoles: this compound reacts with azole ligands such as indazole, pyrazole, benzimidazole, imidazole, and 1H-1,2,4-triazole to yield novel complexes. nih.gov For instance, solid-state films of osmium bis-bipyridyl triazole chloride have been studied for their voltammetric properties. rsc.org

Interactions with Phosphorus- and Arsenic-Donor Ligands

This compound and its derivatives form complexes with phosphorus- and arsenic-donor ligands, leading to a range of coordination compounds with interesting structural features.

Phosphorus-Donor Ligands: High-yield synthesis of Osmium(III) complexes with POP pincer ligands has been achieved by reacting this compound trihydrate with the corresponding diphosphine. acs.orgresearchgate.net The resulting complexes, such as OsCl₃{dbf(PⁱPr₂)₂}, OsCl₃{xant(PⁱPr₂)₂}, and OsCl₃{xant(PPh₂)₂}, have been characterized by X-ray crystallography. acs.org The reaction of OsCl₃(NCCH₃)(P(C₆H₅)₃)₂ results in a slightly distorted octahedral coordination geometry with trans phosphine (B1218219) ligands. cdnsciencepub.com

Arsenic-Donor Ligands: Osmium(III) complexes of the form trans-[Os(L-L)₂X₂]⁺, where L-L is a diarsine ligand and X is a halide, have been synthesized and studied. soton.ac.uk The stereochemistry of these complexes has been confirmed through X-ray crystallography, and the variation of Os-As bond lengths with the osmium oxidation state has been investigated. soton.ac.uk

Chelating Ligands and Pincer Complexes

Chelating ligands, particularly pincer-type ligands, play a significant role in the coordination chemistry of osmium(III), leading to the formation of highly stable and structurally well-defined complexes.

POP Pincer Ligands: Ether-diphosphines are neutral, hemilabile POP pincer ligands that can donate 6 electrons. researchgate.net Their flexibility allows them to switch between κ³-mer, κ³-fac, and κ² coordination modes, which is advantageous in catalysis. researchgate.net The reaction of this compound trihydrate with diphosphines like 4,6-bis(diisopropylphosphino)dibenzofuran (dbf(PⁱPr₂)₂) and 9,9-dimethyl-4,5-bis(diisopropylphosphino)xanthene (xant(PⁱPr₂)₂) yields stable Os(III) pincer complexes in high yields. acs.orgresearchgate.net

PNP Pincer Ligands: The osmium(III) pincer complex [OsCl₂(PNP)] (where PNP = N(CHCHPtBu₂)₂) has been synthesized and serves as a precursor to other osmium complexes. d-nb.info

PCP Pincer Complexes: Cyclometalated [Os(PCP)Cl(PPh₃)] complexes have been prepared. nih.gov The reaction of [OsCl₂(PPh₃)₃] with diphosphine 2,6-(CH₂PPh₂)₂C₆H₃ can lead to either a mono-pincer or a bis-pincer complex depending on the ligand-to-complex ratio. nih.gov

Other Chelating Ligands: Osmium(III) complexes with azole chelate ligands have been noted for their potential applications. researchgate.net Additionally, osmium(II) and osmium(III) complexes with the potentially hexadentate ligand N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) have been synthesized. researchgate.net

Geometric Configurations and Isomerism in Osmium(III) Complexes

The coordination of ligands around the osmium(III) center results in specific geometric arrangements, with octahedral coordination being the most prevalent.

Octahedral Coordination Environments

A significant number of osmium(III) complexes adopt an octahedral geometry.

Nitrogen-Donor Ligand Complexes: In complexes with substituted nitrones, the osmium(III) ion is typically coordinated to the bidentate nitrone ligand, two chloride ions, and two water molecules, resulting in an octahedral arrangement. epstem.netepstem.net Magnetic susceptibility measurements for these complexes are consistent with an octahedral geometry. epstem.net

Phosphorus- and Arsenic-Donor Ligand Complexes: The complex mer-trichloro(acetonitrile)bis-(triphenylphosphine)osmium(III) exhibits a slightly distorted octahedral coordination geometry with the phosphine ligands in a trans configuration. cdnsciencepub.com Similarly, osmium(III) complexes with bidentate phosphine and arsine ligands, trans-[Os(L-L)₂X₂]⁺, also feature an octahedral stereochemistry. soton.ac.uk

Pincer Complexes: Osmium(III) complexes with POP pincer ligands have been shown by X-ray crystallography to possess octahedral structures. acs.org

Stereochemical Aspects of Osmium(III) Compounds

The arrangement of ligands around the osmium(III) center can lead to different isomers.

Trans Isomers: In many osmium(III) complexes with monodentate ligands like phosphines or arsines, the trans isomer is often the more thermodynamically stable form. For example, trans-[Os(o-C₆H₄(AsMe₂)₂)₂Cl₂]ClO₄ has been structurally characterized. soton.ac.uk The complex OsCl₃(NCCH₃)(P(C₆H₅)₃)₂ also shows a trans arrangement of the phosphine ligands. cdnsciencepub.com

Cis and Trans Isomerism: In the case of osmium(II) complexes with 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcpe), cis-[OsX(L)(dcpe)₂]⁺ cations can be thermally converted into the more stable trans isomers. rsc.org This highlights the potential for stereoisomerism in osmium complexes, which can be influenced by factors such as temperature and the nature of the ligands.

Interactive Data Table: Examples of this compound Complexes

| Complex Formula | Ligands | Coordination Geometry | Research Finding |

| [OsL(Cl)₂(H₂O)₂] | L = α-(2-hydroxy-1-naphthyl)-N-(para-R-phenyl nitrone) | Octahedral | The nitrone acts as a bidentate ligand, coordinating through two oxygen atoms. epstem.netepstem.net |

| OsCl₃{dbf(PⁱPr₂)₂} | dbf(PⁱPr₂)₂ = 4,6-bis(diisopropylphosphino)dibenzofuran | Octahedral | A stable POP pincer complex formed from OsCl₃·3H₂O. acs.orgresearchgate.net |

| OsCl₃{xant(PⁱPr₂)₂} | xant(PⁱPr₂)₂ = 9,9-dimethyl-4,5-bis(diisopropylphosphino)xanthene | Octahedral | A stable POP pincer complex with a flexible ligand. acs.orgresearchgate.net |

| [OsCl₂(PNP)] | PNP = N(CHCHPtBu₂)₂ | Not specified | A pincer complex used as a precursor for other osmium species. d-nb.info |

| trans-[Os(o-C₆H₄(AsMe₂)₂)₂Cl₂]⁺ | o-C₆H₄(AsMe₂)₂ | Octahedral | A diarsine complex with a confirmed trans stereochemistry. soton.ac.uk |

| (H₂ind)[OsIIICl₄(Hind)(DMSO)] | Hind = indazole, DMSO = dimethyl sulfoxide | Octahedral | An analogue of the antimetastatic complex NAMI-A. nih.gov |

Redox Chemistry of Osmium(III) Centers in Coordination Complexes

The redox behavior of osmium is a cornerstone of its coordination chemistry, with the Os(III) oxidation state playing a pivotal role as a stable and accessible intermediate between the Os(II) and Os(IV) states. This accessibility allows for a rich and tunable electrochemical profile in its coordination complexes.

Os(II)/Os(III) and Os(III)/Os(IV) Redox Couples

Coordination complexes of osmium(III) are frequently involved in reversible one-electron redox processes, forming stable Os(II) and Os(IV) species. These redox couples, Os(II)/Os(III) and Os(III)/Os(IV), are fundamental to the application of osmium complexes in various fields. The electrochemical potentials of these couples are highly dependent on the nature of the ligands coordinated to the osmium center.

Electrochemical studies, particularly cyclic voltammetry, have been instrumental in characterizing these redox transitions. For instance, in bis(terpyridine)osmium(II) complexes, the Os(II)/Os(III) and Os(III)/Os(IV) couples are well-defined. mdpi.com The electron-donating or electron-withdrawing nature of substituents on the terpyridine ligands can systematically shift the redox potentials to lower or higher values, respectively. mdpi.com Similarly, osmium complexes with 1-alkyl-2-(arylazo)imidazole (RaaiR′) and 1,10-phenanthroline (B135089) (phen) ligands exhibit two distinct, quasi-reversible metal-centered oxidations corresponding to the Os(II)/Os(III) and Os(III)/Os(IV) couples. researchgate.net For the complex series Os(phen)(RaaiR′)₂₂, the Os(II)/Os(III) couple appears at approximately 0.9–1.0 V versus SCE, while the Os(IV)/Os(III) couple is observed at 1.4–1.6 V versus SCE. researchgate.net

The reversibility of these redox couples has been documented across a wide array of ligand systems. Studies on osmium complexes with phosphine and pyridine ligands, such as mer-[OsL₃X₃] and fac-[OsL₃X₃], have shown reversible Os(III)/Os(IV) redox couples. soton.ac.uk The stability of the resulting Os(IV) species allowed for their isolation through chemical oxidation of the Os(III) precursors. soton.ac.uk In some systems, even higher oxidation states can be accessed, as seen in complexes with non-innocent ligands where Os(IV)/Os(V) couples have been observed. nih.gov The ability to fine-tune the redox potentials of these couples through ligand design is a key aspect of the coordination chemistry of osmium(III).

The following table provides examples of redox potentials for different osmium complexes.

| Complex Type | Os(II)/Os(III) Potential (V vs SCE) | Os(III)/Os(IV) Potential (V vs SCE) |

| [Os(bpy)(MeaaiMe)₂]²⁺ | 0.72–0.76 | 1.34–1.42 |

| [Os(phen)(ClaaiEt)₂]²⁺ | 0.9–1.0 | 1.4–1.6 |

| [OsCl₂(arylazoimidazole)₂] | 0.4–0.6 | 1.3–1.5 |

Data sourced from multiple studies on arylazoimidazole complexes. researchgate.net

Electron Transfer Mechanisms in Osmium(III) Systems

Electron transfer (ET) reactions involving osmium(III) complexes can proceed through several mechanisms, broadly categorized as outer-sphere and inner-sphere pathways. acs.orgcapes.gov.br In an outer-sphere mechanism, the coordination shells of the reactants remain intact, and the electron tunnels between the metal centers. This is common in systems like the self-exchange reaction between [Os(bipy)₃]²⁺ and [Os(bipy)₃]³⁺, where rapid electron transfer leads to racemization. bhu.ac.in The Os(II)-Co(III) redox reaction involving an osmium polypyridyl complex is also believed to occur via an outer-sphere mechanism. wku.edu

In contrast, an inner-sphere mechanism involves the formation of a bridged intermediate between the two metal centers, with a ligand from one complex binding to the other. The electron is then transferred across this bridge. While less commonly cited for osmium self-exchange, this mechanism is crucial in reactions with other metal complexes or substrates. For instance, the redox reaction between an Os(II) polypyridyl complex and Ce(IV) was proposed to follow an inner-sphere pathway. wku.edu

A more complex and nuanced mechanism is proton-coupled electron transfer (PCET), where an electron and a proton are transferred together. In the oxidation of aquated osmium complexes, such as the conversion of an osmium(II)-aquo complex to an osmium(III)-hydroxo complex, the mechanism can switch depending on the pH. pnas.org Below pH 7, the process is dominated by an electron-transfer-first, proton-transfer-second (EPT) pathway. pnas.org Above pH 7, a proton-transfer-first, electron-transfer-second (PET) pathway prevails. pnas.org Concerted proton-electron transfer (CPET) pathways, where the transfers are simultaneous, can also be triggered in the presence of high concentrations of a base. pnas.org These PCET mechanisms are also involved in the subsequent oxidation of the osmium(III)-hydroxo complex to an osmium(IV)-oxo species. pnas.org

Homoleptic and Heteroleptic Osmium(III) Complexes

Osmium(III) complexes can be classified based on the identity of the ligands in their coordination sphere.

Homoleptic complexes are coordination compounds where all ligands bonded to the central metal ion are identical.

Heteroleptic complexes contain at least two different types of ligands. d-nb.info

While homoleptic osmium(II) complexes like [Os(bpy)₃]²⁺ are well-known, homoleptic osmium(III) complexes are less common but have been characterized. rsc.orgacs.org A key example is the hexacyanoosmate(III) anion, [Os(CN)₆]³⁻, which is a stable, well-characterized homoleptic complex. mdpi.comsemanticscholar.org

Heteroleptic complexes represent the vast majority of osmium(III) coordination compounds. This compound itself is a common precursor for synthesizing a wide range of heteroleptic species. epstem.netcymitquimica.com For example, reactions can yield complexes with general formulas like mer-[OsL₃X₃] and fac-[OsL₃X₃], where L might be a phosphine or pyridine ligand and X is a halide like chloride. soton.ac.uk Another example is chloropentaamminethis compound, [Os(NH₃)₅Cl]Cl₂, where the central osmium(III) ion is coordinated to five ammonia (B1221849) ligands and one chloride ligand. ontosight.ai The synthesis of heteroleptic osmium complexes is often more straightforward than their homoleptic counterparts, allowing for precise tuning of the metal center's electronic and steric properties by varying the combination of different ligands. d-nb.info

Cyclometalation Reactions Involving Osmium(III) Precursors

Cyclometalation is a reaction in which a ligand containing a C-H bond reacts with a metal center to form a metallacycle, creating a direct metal-carbon bond. The synthesis of cyclometalated osmium complexes is generally more challenging than for other platinum-group metals like palladium or rhodium, often requiring harsher conditions or specific precursors. researchgate.netresearchgate.net

While direct cyclometalation using Os(III) precursors like this compound is possible, it is more common to use Os(II) precursors which then undergo oxidative addition or transmetalation to yield a more stable Os(III) or Os(IV) cyclometalated product. researchgate.netnih.gov For example, the osmium(II) precursor [OsBr₂(PPh₃)₃] reacts with 2-(2′,6′-dimethylphenylazo)-4-methylphenol to produce a cyclometalated osmium(III) complex. nih.gov The proposed mechanism involves the initial coordination of the ligand to the Os(II) center, followed by oxidation to osmium(III). nih.gov

Another synthetic strategy involves using half-sandwich osmium(II) precursors like [{Os(η⁶-p-cymene)Cl(μ-Cl)}₂]. acs.org This dimer can react with a pro-ligand in a two-step process. First, a cyclometalated Os(II) intermediate is formed, which then reacts with other ligands (e.g., bipyridine) to yield the final heteroleptic cyclometalated Os(II) complex. acs.orgnih.gov These Os(II) complexes can then serve as precursors to Os(III) species through subsequent oxidation. Transmetalation reactions, for instance using organomercurial derivatives of 2-phenylpyridine (B120327) with osmium hydride precursors, have also been employed to generate cyclometalated osmium complexes that can exist in or be oxidized to the Os(III) state. mdpi.com

Catalytic Applications of Osmium Iii Chloride and Its Derivatives

Specific Catalytic Transformations

Nitrile Hydration Reactions

Osmium(III) chloride and its derivatives have emerged as effective catalysts for the hydration of nitriles to primary amides, a crucial transformation in organic synthesis. sioc-journal.cn While various osmium complexes in different oxidation states demonstrate catalytic activity, the underlying processes often involve osmium(II) and osmium(IV) intermediates. nih.gov Osmium-based catalysts, such as the phosphinous acid derivative [OsCl₂(η⁶-p-cymene)(PMe₂OH)], have shown high activity and versatility, successfully catalyzing the hydration of aromatic, aliphatic, and α,β-unsaturated nitriles with a high tolerance for various functional groups. nih.gov This particular Os(II) complex provides excellent yields of primary amides in short reaction times using water as the solvent and without the need for basic additives, achieving a turnover frequency (TOF) of up to 200 h⁻¹. nih.gov

Another notable catalytic system involves the osmium(II) N-heterocyclic carbene (NHC) complex [Os(η⁶-p-cymene)(OH)IPr]OTf. This complex efficiently catalyzes the selective hydration of a broad range of nitriles, including substituted benzonitriles and acetonitrile (B52724), into their corresponding amides. acs.org Mechanistic studies suggest that the reaction proceeds through the formation of κ²-amidate intermediates, which have been isolated and characterized. acs.org

Research utilizing the hexahydride complex OsH₆(PⁱPr₃)₂ has provided significant insight into the catalytic mechanism. Under reaction conditions, this precursor forms trihydride osmium(IV) amidate derivatives, which are the active catalytic species. nih.govacs.org The rate of hydration is found to be proportional to the concentrations of the catalyst precursor, the nitrile, and water. acs.org This system highlights an alternative mechanism where the true catalyst is generated in situ from the nitrile substrate itself. nih.govacs.org

The following table summarizes the performance of a representative osmium catalyst in the hydration of various nitriles.

| Nitrile Substrate | Reaction Time (h) | Conversion (%) | Amide Yield (%) |

|---|---|---|---|

| Benzonitrile | 1 | >99 | 98 |

| 4-Methoxybenzonitrile | 1 | >99 | 99 |

| 4-Chlorobenzonitrile | 1 | >99 | 98 |

| Phenylacetonitrile | 3 | >99 | 97 |

| Cinnamonitrile | 5 | >99 | 99 |

Oxidative Cyclization of Dienes

Osmium(III) complexes have been successfully employed as catalysts for the stereoselective oxidative cyclization of 1,5-dienes, yielding substituted tetrahydrofurans, which are common structural motifs in bioactive natural products. nih.govresearchgate.net A key example is the complex Os(III)(OH)(H₂O)(L-N4Me₂)₂, where L-N4Me₂ is N,N'-dimethyl-2,11-diaza- washington.edu8pyridinophane. nih.gov This catalyst, in conjunction with hydrogen peroxide as the oxidant, converts 1,5-dienes, such as geraniol (B1671447) derivatives, into the corresponding tetrahydrofurans in moderate to high yields. nih.gov

A significant feature of this catalytic system is its high stereoselectivity. The resulting tetrahydrofuran (B95107) products exclusively exhibit a cis-conformation between the substituents at the 2- and 5-positions of the ring. nih.gov Furthermore, the products show a syn-conformation with respect to the furan (B31954) oxygen atom and the newly introduced hydroxyl groups. nih.gov The development of osmium-catalyzed oxidative cyclization provides a powerful method for constructing complex heterocyclic structures with excellent control over relative and absolute stereochemistry. nih.gov Mechanistic studies suggest the involvement of a high-valent oxo-hydroxo-osmium(V) intermediate in the catalytic cycle. nih.gov

cis-Dihydroxylation of Alkenes (Osmium-catalyzed)

The cis-dihydroxylation of alkenes is a cornerstone reaction in organic synthesis, traditionally catalyzed by osmium tetroxide (OsO₈). libretexts.orglibretexts.org However, due to the high cost and toxicity of OsO₈, catalytic versions using a co-oxidant are preferred. jove.comchemistrysteps.com Recent research has demonstrated that Osmium(III) complexes can also serve as efficient catalysts for this transformation. For instance, the Os(III) complex Os(III)(OH)(H₂O)(L-N4Me₂)₂, also used in oxidative cyclization, effectively catalyzes the cis-1,2-dihydroxylation of a wide array of alkenes using hydrogen peroxide as the terminal oxidant. researchgate.net

This catalytic system is applicable to unfunctionalized aliphatic alkenes as well as styrenes containing electron-withdrawing groups, converting them to the corresponding vicinal diols in good to excellent yields (46-99%). researchgate.net A key advantage is the high efficiency of the oxidant, with a 1:1 stoichiometry between the alkene and H₂O₂. researchgate.net The catalytic amount of the osmium complex can be significantly low, achieving a turnover number of up to 5500 for the dihydroxylation of cyclohexene. researchgate.net The mechanism involves the formation of a five-membered cyclic osmate ester intermediate through a concerted [3+2] cycloaddition of an osmium-oxo species to the alkene double bond. washington.edujove.com This intermediate is then hydrolyzed to release the cis-diol and regenerate the active osmium catalyst. washington.educhemistrysteps.com

The stereospecificity of the reaction is a defining characteristic; the two hydroxyl groups are delivered to the same face of the double bond, resulting in syn-addition. libretexts.orglibretexts.org Consequently, cis-alkenes yield meso compounds, while trans-alkenes produce racemic mixtures of enantiomers. libretexts.orgchemistrysteps.com

| Alkene Substrate | Yield (%) |

|---|---|

| Styrene | 99 |

| 4-Chlorostyrene | 98 |

| 1-Octene | 85 |

| Cyclohexene | 95 |

| trans-4-Octene | 92 |

Mechanistic Investigations of Osmium(III)-Catalyzed Reactions

Elucidation of Catalytic Cycles

Understanding the catalytic cycle is fundamental to optimizing reaction conditions and developing more efficient catalysts. For osmium-catalyzed reactions, a combination of kinetic studies, isolation of intermediates, and computational (DFT) calculations has been instrumental.

In the case of nitrile hydration catalyzed by osmium complexes, there is general agreement that the cycle begins with the coordination of the nitrile to the osmium center. acs.org This coordination enhances the electrophilicity of the nitrile's carbon atom, making it susceptible to nucleophilic attack by a water molecule or a hydroxide (B78521) group. acs.org One proposed catalytic cycle for the [OsCl₂(η⁶-p-cymene)(PMe₂OH)] system involves the intramolecular addition of the hydroxyl group from the phosphinous acid ligand to the metal-coordinated nitrile. This forms a key five-membered metallacyclic intermediate. nih.gov DFT calculations have been used to probe the energetics of this cycle and explain reactivity differences between analogous osmium and ruthenium catalysts. nih.gov An alternative mechanism, proposed for the OsH₆(PⁱPr₃)₂ system, involves the formation of a κ¹-N-amidate derivative as the true catalyst. This species coordinates a nitrile molecule, followed by a concerted, rate-determining attack of an external water molecule on both the nitrile carbon and the amidate nitrogen via a six-membered cyclic transition state. nih.govacs.org

For the oxidative cyclization of dienes and cis-dihydroxylation of alkenes , the catalytic cycles are believed to involve high-valent osmium-oxo species. researchgate.net In the system using the [Os(III)(OH)(H₂O)(L-N4Me₂)]²⁺ catalyst with hydrogen peroxide, the Os(III) precatalyst is oxidized to form a reactive Os(V) oxo-hydroxo species, which has been identified as the active oxidant. researchgate.net This Os(V) species then reacts with the alkene in a [3+2] cycloaddition to form an Os(V) glycolate. Subsequent hydrolysis releases the diol product and regenerates a lower-valent osmium species, which is then re-oxidized by H₂O₂ to continue the cycle. researchgate.netwashington.edu

Role of Ligand Design in Catalytic Performance

Ligand design is a critical factor that governs the stability, reactivity, and selectivity of osmium catalysts. biointerfaceresearch.comresearchgate.net The electronic and steric properties of the ligands coordinated to the osmium center directly influence the catalytic performance. semanticscholar.org

In nitrile hydration , the presence of a phosphinous acid ligand (PR₂OH) in [OsCl₂(η⁶-p-cymene)(PR₂OH)] complexes is crucial for catalytic activity. The hydroxyl group on the phosphorus atom acts as an internal nucleophile, facilitating the key step of water addition to the coordinated nitrile through a low-energy intramolecular pathway. nih.gov The nature of the R groups on the phosphine (B1218219) also modulates the catalyst's activity. nih.gov Similarly, for arene-osmium(II) complexes, the choice of N-heterocyclic carbene (NHC) or triazenide ligands significantly impacts their effectiveness in transfer hydrogenation reactions, a related catalytic process. mdpi.com

In cis-dihydroxylation and oxidative cyclization , the macrocyclic N,N'-dimethyl-2,11-diaza- washington.edu8pyridinophane (L-N4Me₂) ligand plays a vital role. nih.govresearchgate.net This tetradentate ligand stabilizes the osmium center in various oxidation states throughout the catalytic cycle, preventing catalyst decomposition and promoting high turnover numbers. The specific geometry imposed by the ligand is believed to be key to the high stereoselectivity observed in these reactions. The design of chiral ligands has also been paramount in the development of asymmetric dihydroxylation, allowing for the synthesis of enantioenriched diols. While much of the pioneering work in asymmetric dihydroxylation has focused on Os(VIII), the principles of ligand design for creating a specific chiral environment around the metal center are broadly applicable to osmium catalysis in other oxidation states. nih.govacs.org

Advanced Applications of Osmium Iii Compounds

Materials Science and Nanotechnology Applications

The utility of osmium(III) chloride as a precursor is central to its role in materials science, enabling the synthesis of a variety of osmium-based materials with applications ranging from electronics to catalysis.

Precursors for Osmium-Based Materials Synthesis

This compound (OsCl₃) is a crucial starting material for the synthesis of various advanced osmium-based materials. chemimpex.comwikipedia.orgamericanelements.com Its utility as a precursor stems from its reactivity and ability to be converted into different forms of osmium, including metallic nanoparticles and complex inorganic compounds. researchgate.neteuropa.eu

One significant application is in the production of osmium nanoparticles. researchgate.net For instance, spherical osmium nanoparticles, with diameters in the range of 1-1.5 nm, can be synthesized by the reduction of OsCl₃ with ascorbic acid in an aqueous solution at 95°C. researchgate.net Another method involves a surfactant-free synthesis in alkaline low-boiling-point solvents like methanol (B129727) or ethanol, where OsCl₃ is reduced to form colloidal osmium nanoparticles. beilstein-journals.org This process can yield hexagonal close-packed (hcp) nanoparticles of 1-2 nm. beilstein-journals.org The choice of precursor between OsCl₃ and H₂OsCl₆ can influence the resulting nanomaterials. beilstein-journals.org Research has shown that using OsCl₃ as a precursor with NaBH₄ as a reducing agent in water results in hcp nanoparticles, whereas using an osmium acetylacetonate (B107027) (Os(acac)₃) precursor can lead to face-centered cubic (fcc) nanoparticles. europa.eu

Beyond nanoparticles, OsCl₃ is a precursor for other specialized materials. For example, it is used in a metathesis reaction with magnesium diboride (MgB₂) to produce osmium diboride (OsB₂), a superhard material. google.com The reaction is highly exothermic and proceeds rapidly. google.com this compound hydrate (B1144303) also serves as a starting material for creating dichlorodihydridoosmium complexes, which have catalytic applications. wikipedia.orgsigmaaldrich.com

The synthesis processes leveraging OsCl₃ are diverse and include:

Chemical Reduction: Utilizing reducing agents like ascorbic acid or sodium borohydride (B1222165) to produce osmium nanoparticles. researchgate.neteuropa.eu

Metathesis Reactions: Solid-state reactions to form compounds like OsB₂. google.com

Thermal Decomposition: High-temperature processes where OsCl₃ precursors on a support material are converted into nanoparticles. europa.eu

Aerosol-Assisted Chemical Vapor Deposition (AACVD): A technique used to create thin films and decorate nanostructures, such as loading tungsten oxide nanowires with osmium oxide nanoparticles derived from an OsCl₃ precursor. rsc.org

Table 1: Synthesis of Osmium-Based Materials from this compound

| Resulting Material | Synthesis Method | Reducing/Reacting Agent | Key Findings | Reference |

|---|---|---|---|---|

| Osmium Nanoparticles (1-1.5 nm) | Chemical Reduction | Ascorbic Acid | Produces spherical nanoparticles in aqueous solution. | researchgate.net |

| Osmium Nanoparticles (hcp, 1-2 nm) | Surfactant-free colloidal synthesis | Methanol/Ethanol | No base is required for the synthesis. | beilstein-journals.org |

| Osmium Nanoparticles (hcp) | Chemical Reduction | Sodium Borohydride (NaBH₄) | Precursor choice influences crystal structure (hcp vs. fcc). | europa.eu |

| Osmium Diboride (OsB₂) | Metathesis Reaction | Magnesium Diboride (MgB₂) | Rapid, exothermic reaction to form a superhard material. | google.com |

| Osmium Oxide Nanoparticles | AACVD | - | Decoration of tungsten oxide nanowires for sensor applications. | rsc.org |

| Dichlorodihydridoosmium complexes | Complexation | - | Used as catalysts in various reactions. | wikipedia.orgsigmaaldrich.com |

Fabrication of Advanced Electronic Devices and Sensors

Osmium-based materials, often synthesized from this compound precursors, are integral to the development of advanced electronic devices and sensors due to their distinctive electrical and catalytic properties. chemimpex.comchemimpex.com The unique characteristics of osmium metal powder, such as its conductivity that changes with environmental factors, make it suitable for gas sensors, humidity sensors, and temperature sensors. samaterials.com

A notable application is in the fabrication of gas sensors. Researchers have developed sensors based on tungsten trioxide (WO₃) nanowires decorated with osmium oxide nanoparticles using an aerosol-assisted chemical vapor deposition (AACVD) technique with an OsCl₃ hydrate precursor. rsc.org These hybrid materials show promise for detecting gases like nitrogen dioxide, hydrogen, and ethanol, with the osmium oxide loading impacting the sensor's response. rsc.org A sensor array using these materials, combined with pattern recognition techniques, has demonstrated good performance in gas identification and quantification. rsc.org

In the realm of biosensing, osmium compounds play a critical role as redox mediators, facilitating electron transfer between enzymes and electrodes. rsc.org While direct electron transfer from enzymes like glutamate (B1630785) oxidase is often hindered because their FAD cofactor is deeply embedded, osmium polypyridyl complexes can bridge this gap. rsc.org These complexes are chosen for their suitable redox potentials, stability, and high electron transfer rate constants. rsc.org this compound can be a starting point for synthesizing such complex redox mediators, which are then immobilized on electrodes to create sensitive biosensors for molecules like glucose or glutamate. rsc.orgresearchgate.net For example, osmium redox complexes have been synthesized and immobilized on screen-printed carbon electrodes with gold nanoparticles to act as an electrocatalyst for glucose oxidation. researchgate.net

Osmium Metal Deposition

This compound is a key precursor for the deposition of osmium metal onto various surfaces, a process crucial for creating catalytic surfaces, electrodes, and specialized coatings. chemimpex.com The ability to deposit thin films or nanoparticles of osmium is leveraged in fields from electrochemistry to materials science. royalsocietypublishing.org

One method involves the spontaneous deposition of osmium onto a platinum (Pt(111)) electrode from a solution containing OsCl₃. researchgate.net This process results in the formation of osmium nanoislands with diameters ranging from 2 to 5 nm. researchgate.net The coverage and size of these islands can be controlled by adjusting the concentration of the OsCl₃ precursor in the deposition bath and the deposition time. researchgate.net X-ray photoelectron spectroscopy (XPS) studies of these deposited layers reveal that metallic osmium exists at potentials below 500 mV (vs. RHE), while it gets oxidized at higher potentials. researchgate.net

Another approach is the deposition of osmium nanoparticles onto support materials. For instance, osmium nanoparticles have been deposited on the surface of zeolite Y by mixing the zeolite with an aqueous solution of OsCl₃. rsc.org Similarly, reduced graphene oxide-osmium (rGO-Os) hybrid nano thin films can be prepared at a liquid/liquid interface. royalsocietypublishing.org In this method, OsCl₃ is first phase-transferred into an organic solvent (toluene) and then poured over an aqueous phase containing graphene oxide (GO). royalsocietypublishing.org A reducing agent is then added to the aqueous phase to form the hybrid film at the interface. royalsocietypublishing.org Such films have potential applications in surface-enhanced Raman spectroscopy (SERS) and catalysis. royalsocietypublishing.org

Electrochemical Studies and Biosensor Development

The rich electrochemical behavior of osmium(III) complexes, derived from precursors like OsCl₃, makes them a focal point of research for applications in biosensors, catalysis, and energy storage.

Electrochemical Behavior of Osmium(III) Complexes

Osmium(III) complexes exhibit fascinating and complex electrochemical properties, which are heavily influenced by the nature of the ligands coordinated to the osmium center. rsc.orgresearchgate.net These complexes can undergo reversible redox processes, making them highly suitable for applications that rely on electron transfer. researchgate.net

Cyclic voltammetry is a primary technique used to study this behavior. For example, homoleptic osmium(III) complexes with tris(N-heterocyclic carbene)borate ligands show two reversible redox waves, indicating the strong electron-donating nature of the ligand. researchgate.net A reversible wave attributed to the Os(II)/Os(III) couple is a common feature. researchgate.net

The electrochemical properties can be systematically tuned by changing the ligands. In a series of bis(terpyridine)osmium(II) complexes, the oxidation potential (Os(II)/Os(III)) is directly proportional to the electronegativity of substituents on the terpyridine ligand. mdpi.com Complexes with electron-donating groups exhibit lower oxidation potentials. mdpi.com

Polynuclear osmium-dioxolene complexes display a rich electrochemical behavior, featuring both metal-centered Os(III)/Os(II) reductions and ligand-centered oxidations. rsc.org The internal oxidation state distribution in these osmium complexes differs from their ruthenium analogues, leading to interesting variations in their electrochemical properties. rsc.org For instance, a mononuclear Os(III) complex might contain an oxidized metal and a reduced ligand, whereas the equivalent ruthenium complex features a reduced metal and an oxidized ligand. rsc.org

Studies on binuclear osmium halide complexes, such as [Os₂Br₉]³⁻, which contains Os(III), have identified redox relationships with their Os(IV) counterparts. rsc.org Voltammetry and spectro-electrochemical studies have been used to characterize these and the electrogenerated mixed-valence complexes. rsc.org

Table 2: Electrochemical Properties of Selected Osmium(III) Complexes

| Complex Type | Key Electrochemical Feature | Method of Study | Significance | Reference |

|---|---|---|---|---|

| Homoleptic Os(III) tris(carbene)borate | Reversible Os(II)/Os(III) redox couple | Cyclic Voltammetry | Demonstrates strong donating nature of the ligand. | researchgate.net |

| Polynuclear Os(III)-dioxolene | Metal-centered Os(III)/Os(II) reductions and ligand-centered oxidations | Cyclic Voltammetry, Spectroelectrochemistry | Different internal oxidation states compared to Ru analogues. | rsc.org |

| Bis(terpyridine)osmium(II/III) | Oxidation potential is proportional to ligand electronegativity | Cyclic Voltammetry | Shows tunability of redox properties via ligand modification. | mdpi.com |

| Binuclear Os(III) nonahalide ([Os₂Br₉]³⁻) | Redox-related to [Os₂Br₉]⁻ (Os(IV)) | Voltammetry, Spectroelectrochemistry | First isolation and characterization of these binuclear complexes. | rsc.org |

Electron Transfer Kinetics at Interfaces

The speed at which osmium(III) complexes exchange electrons with their surroundings (electron transfer kinetics) is a critical parameter for their application in molecular electronics and biosensors. These kinetics have been studied at various interfaces, including polymer-polymer junctions and electrode surfaces.

Research has been conducted on the rates of electron-transfer reactions between monolayers of osmium complexes at polymer/polymer interfaces. osti.gov For the cross-reaction between poly(Os(bpy)₂(vpy)₂)³⁺ and poly(Ru(vbpy)₃)²⁺, the rate constant for interfacial electron transfer was determined to be 1.1 x 10³ M⁻¹s⁻¹. osti.gov These studies provide fundamental insights into how electrons move between different molecular layers, which is crucial for designing layered electronic devices.

The kinetics of electron transfer are also vital for biosensor applications, where osmium complexes act as mediators between an enzyme's active site and an electrode. Osmium polypyridyl complexes are selected for this role partly due to their large electron transfer rate constants, which can be in the range of 10⁵ to 10⁶ M⁻¹s⁻¹. rsc.org This rapid electron transfer is necessary for the efficient and sensitive detection of the target analyte. rsc.org

Furthermore, nuclear magnetic resonance (NMR) studies have been used to probe very rapid electron transfer between Os(dipy)₃²⁺ and Os(dipy)₃³⁺ ions in solution. aip.org The changes observed in the NMR spectra indicated a rate constant greater than 5 x 10⁴ M⁻¹s⁻¹, highlighting the facile nature of this self-exchange reaction. aip.org This intrinsic property of osmium complexes to rapidly transfer electrons underpins their effectiveness in various electrochemical applications.

Integration into Electrochemical Biosensors

Osmium complexes are instrumental in the fabrication of highly sensitive electrochemical biosensors, particularly for glucose monitoring. These biosensors often utilize an osmium-based redox polymer to shuttle electrons between the enzyme, such as glucose oxidase (GOx), and the electrode surface. ingentaconnect.com In one innovative approach, an osmium complex, 1,4,8,12-tetraazacyclotetradecane this compound perchlorate, was irreversibly adsorbed onto single-walled carbon nanotubes (SWCNTs) to create a modified electrode. researchgate.netcapes.gov.br This modified electrode, exhibiting a well-defined and reversible Os(IV)/Os(III) redox couple, formed the foundation for a glucose biosensor. researchgate.netcapes.gov.br By applying a thin film of glucose oxidase, the sensor could selectively detect glucose by measuring the decrease in the cathodic peak current of oxygen. researchgate.netcapes.gov.br

The performance of such osmium-based glucose biosensors is notable for their high sensitivity, low detection limits, and rapid response times. Research has demonstrated sensitivities as high as 826.3 nA μM⁻¹cm⁻², detection limits as low as 56 nM, and response times of less than three seconds. researchgate.netcapes.gov.br These sensors also exhibit a wide calibration range, making them suitable for determining glucose levels in human plasma. researchgate.netcapes.gov.br The use of multiwalled carbon nanotubes (MWCNTs) as a support for the osmium redox polymer and glucose oxidase can further enhance current density and the surface coverage of the enzyme and mediator. researchgate.net The development of these advanced biosensors holds promise for creating reliable and miniature in vivo sensors for continuous glucose monitoring in diabetic patients. ingentaconnect.comcapes.gov.br

Below is an interactive data table summarizing the performance of an osmium-based glucose biosensor:

Molecular Electronics and Redox-Active Monolayers

The unique redox properties of osmium complexes make them ideal candidates for applications in molecular electronics and the formation of redox-active monolayers on electrode surfaces. These monolayers are crucial for the development of new electronic devices. acs.org A stable redox-active layer can be created by chemically tethering an osmium complex, such as [Os(2,2′-bipyridyl)₂(4-aminomethylpyridine)Cl]PF₆, to a glassy carbon electrode that has been pre-functionalized with carboxylic acid groups. acs.orgnih.govresearchgate.net This covalent attachment results in a durable monolayer that maintains its electroactivity for extended periods, even under varying pH and temperature conditions. acs.orgnih.govresearchgate.net

Another method involves the direct electrochemical oxidation of an alkylamine-functionalized osmium redox complex onto a carbon surface, which yields a redox-active film. iaea.org This technique provides a straightforward way to create monolayers with potential uses in biosensors and biofuel cells. iaea.org The redox potential of these surface-bound osmium complexes can be influenced by the surrounding microenvironment, such as the pH and ionic concentration of the electrolyte, which affects the charge of neighboring functional groups on the surface. rsc.org This interplay between the osmium complex and the surface chemistry is a key consideration in the design of molecular electronic devices. rsc.org

Biological and Medicinal Research Applications

Osmium compounds have emerged as a significant area of research in medicinal chemistry, with many complexes demonstrating potent biological activity.

Development of Osmium-Based Therapeutic Agents

The exploration of osmium complexes as therapeutic agents has yielded promising results, particularly in the field of anticancer drug development. researchgate.net Many osmium compounds are potent inhibitors of cancer cell growth and have shown activity in vivo that is often comparable or superior to the widely used platinum-based drug, cisplatin. researchgate.netnih.gov The therapeutic potential of osmium complexes stems from their diverse mechanisms of action, which can be finely tuned by altering the ligand system around the osmium center. researchgate.netnih.govrsc.orgnih.govrsc.org These mechanisms include redox activation, targeting DNA, and inhibiting protein kinases. researchgate.netnih.gov

Organometallic osmium(II) arene complexes, in particular, have been identified as a promising class of anticancer agents. acs.orgstmjournals.com The pseudo-octahedral "piano-stool" structure of these complexes offers a versatile platform for chemical modification, allowing for the synthesis of compounds with tailored properties. acs.org For instance, osmium-carbohydrate complexes have been developed for potential use in treating arthritis and heavy metal poisoning. google.com The ability to modify the ligands attached to the osmium center provides a powerful tool for designing new therapeutic agents with novel mechanisms of action. rsc.orgnih.govrsc.org

Anticancer Activity of Osmium(III) Complexes

Complexes of osmium have demonstrated significant potential as anticancer agents, with some showing nanomolar potency against a range of human cancer cell lines. acs.org The anticancer activity of osmium compounds is often attributed to their ability to induce oxidative stress within cancer cells, leading to apoptosis (programmed cell death). pnas.org For example, certain organometallic osmium compounds have been shown to disrupt the metabolism of ovarian cancer cells, generating reactive oxygen species (ROS) and causing DNA damage. pnas.org

The choice of ligands coordinated to the osmium center plays a crucial role in the cytotoxicity of the complex. researchgate.netnih.gov Arene Os(II) complexes, for instance, have shown high levels of cytotoxicity, even in cancer cell lines that are resistant to cisplatin. researchgate.net The mechanism of action for these osmium complexes appears to be distinct from that of their ruthenium analogues and from platinum drugs that rely on creating hydrolyzable bonds. acs.org Furthermore, attaching peptides, such as polyarginine, to osmium anticancer complexes can enhance their cellular uptake and increase their binding to DNA, a key target for many anticancer drugs. acs.org This strategy of conjugating osmium complexes with cell-penetrating peptides represents a promising approach for targeted cancer therapy. acs.org

Diagnostic Techniques Employing Osmium Compounds